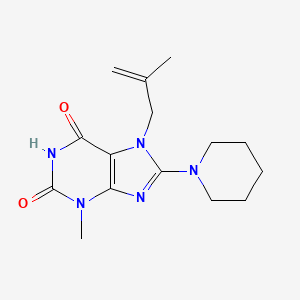

3-Methyl-7-(2-methylprop-2-enyl)-8-piperidin-1-ylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-(2-methylprop-2-enyl)-8-piperidin-1-ylpurine-2,6-dione, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the field of neuroscience research due to its potential therapeutic applications for various neurological disorders.

Scientific Research Applications

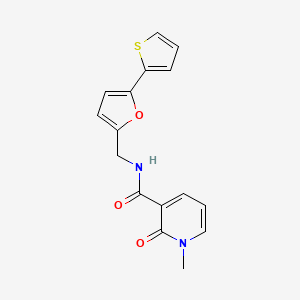

Synthesis and Chemical Properties

Researchers have developed new chromophores, including donor–acceptor structures, through reactions involving similar compounds, highlighting the versatility and reactivity of such molecules in creating push-pull chromophores (Fedoseev et al., 2016). The ability of these compounds to act as intermediates in the synthesis of complex structures opens avenues for their application in material science and organic electronics.

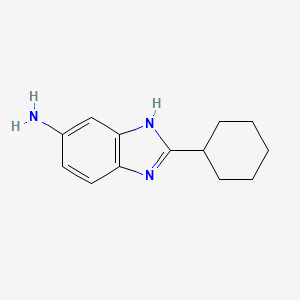

Antitumor Activity

A significant area of research has been the synthesis and evaluation of derivatives for their potential in inhibiting tumor growth. Specifically, derivatives have been synthesized and tested for their ability to inhibit estrogen biosynthesis, demonstrating potential as aromatase inhibitors for treating hormone-dependent breast cancer (Hartmann & Batzl, 1986). This indicates a promising avenue for the development of new therapeutic agents against cancer.

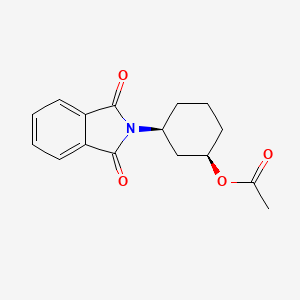

Asymmetric Synthesis

The compound's framework has been used in studies on asymmetric synthesis, illustrating the chemical versatility and potential for producing enantiomerically enriched products (Bisset et al., 2012). Asymmetric synthesis is crucial in the pharmaceutical industry for the development of drugs with specific biological activities.

Enzyme Inhibition

Research into the inhibition properties of related structures against enzymes like aromatase showcases the potential pharmaceutical applications of these compounds. The efficacy of various alkyl-substituted derivatives in inhibiting human placental aromatase, compared to known treatments for hormone-dependent breast cancer, highlights their significance in medical chemistry and drug design (Hartmann & Batzl, 1986).

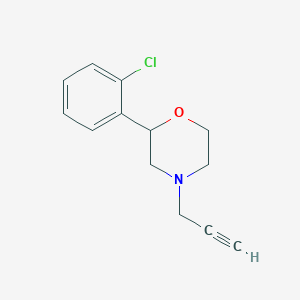

Antimicrobial and Antifungal Activities

The synthesis and evaluation of derivatives for antimicrobial and antifungal activities reveal their potential as therapeutic agents. Certain derivatives have shown promising results against a range of bacteria and fungi, suggesting their use in developing new antimicrobial and antifungal drugs (Prakash et al., 2011).

properties

IUPAC Name |

3-methyl-7-(2-methylprop-2-enyl)-8-piperidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2/c1-10(2)9-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-7-5-4-6-8-19/h1,4-9H2,2-3H3,(H,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQHYFKMLRLFDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

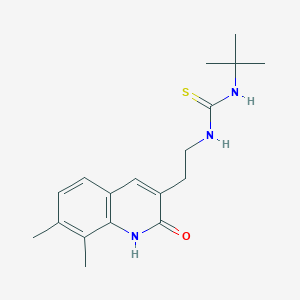

Canonical SMILES |

CC(=C)CN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-7-(2-methylprop-2-enyl)-8-piperidin-1-ylpurine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2744489.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744490.png)

![3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2744493.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2744499.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2744503.png)

![5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744504.png)